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Introduction
Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper

tarantula Phrixotrichus auratus. It is a potent modulator of voltage-gated sodium channels

(Nav), acting as a gating modifier.[1] This mechanism involves the toxin binding to the voltage-

sensing domains (VSDs) of the channel, thereby altering the voltage-dependence of channel

activation and inactivation.[1][2] Phrixotoxin-3 has shown selectivity for certain Nav channel

subtypes, making it a valuable pharmacological tool for studying the structure-function

relationships of these channels and for the development of novel therapeutics targeting specific

Nav isoforms implicated in various channelopathies, including pain.[3][4]

These application notes provide a detailed protocol for the characterization of Phrixotoxin-3's

effects on voltage-gated sodium channels, with a particular focus on the Nav1.7 subtype, a key

target in pain research, using the whole-cell patch clamp technique.[3]

Mechanism of Action
Phrixotoxin-3 modulates the function of voltage-gated sodium channels through a dual

mechanism:

Depolarizing shift in gating kinetics: It alters the voltage-sensitivity of the channel's activation

gate, typically causing a shift in the voltage-dependence of activation to more depolarized
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potentials.[1][2]

Block of the inward sodium current: The toxin can physically occlude the pore or allosterically

inhibit ion permeation, leading to a reduction in the amplitude of the inward sodium current.

[1][2]

This combined action results in a reduction of neuronal excitability.[5] Phrixotoxin-3 interacts

with the voltage sensor in domain II of the Nav channel.[5]

Quantitative Data
The inhibitory potency of Phrixotoxin-3 varies across different voltage-gated sodium channel

subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table

below.

Nav Channel Subtype IC50 (nM) Reference(s)

Nav1.1 610 [3][6]

Nav1.2 0.6 [2][4][6][7][8]

Nav1.3 42 [6][7][8]

Nav1.4 288 [3][6]

Nav1.5 72 [6][7][8]

Nav1.7 25 [9]

Electrophysiology Patch Clamp Protocol
This protocol is designed for the whole-cell voltage-clamp recording of sodium currents from

mammalian cells heterologously expressing the target Nav channel (e.g., HEK293 cells stably

expressing human Nav1.7).

Cell Culture and Preparation
Cell Line: Use a stable cell line expressing the human Nav1.7 channel, such as HEK293

cells.
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Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a

selection antibiotic (e.g., 500 µg/ml G418 sulfate).[10] Maintain the cells at 37°C in a

humidified atmosphere with 5% CO2.

Cell Dissociation: For recording, dissociate the cells from the culture dish using an enzymatic

detachment solution (e.g., Accutase or Trypsin-EDTA).[10][11] Resuspend the cells in a

serum-free medium.[10]

Solutions and Reagents
Extracellular (Bath) Solution (ECS):

Component Concentration (mM)

NaCl 140

KCl 4

CaCl2 2

MgCl2 1

HEPES 10

Glucose 5

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[8]

Intracellular (Pipette) Solution (ICS):
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Component Concentration (mM)

CsF 120

CsCl 10

NaCl 5

EGTA 10

HEPES 10

Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.[8] Cesium and

fluoride ions are used to block potassium and chloride channels, respectively, thereby isolating

the sodium currents.

Phrixotoxin-3 Stock Solution:

Reconstitute lyophilized Phrixotoxin-3 in high-purity water to a stock concentration of 100

µM.

Aliquot and store at -20°C.

On the day of the experiment, dilute the stock solution to the desired final concentrations in

the extracellular solution. It is advisable to use a carrier protein like 0.1% bovine serum

albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion

system.

Whole-Cell Patch Clamp Recording
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the intracellular solution.

Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply

gentle positive pressure. Upon contact with the cell membrane, release the positive pressure

and apply gentle suction to form a high-resistance (GΩ) seal.

Whole-Cell Configuration: After establishing a gigaseal, apply a brief pulse of strong suction

to rupture the cell membrane and achieve the whole-cell configuration.
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Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate

data acquisition software. Filter the currents at 5-10 kHz and sample at 20-50 kHz.[12]

Compensate for series resistance to minimize voltage errors.

Voltage Protocols
The following voltage protocols are designed to characterize the effects of Phrixotoxin-3 on

the gating properties of Nav channels.

1. Current-Voltage (I-V) Relationship and Activation:

Holding Potential: -120 mV

Test Pulses: Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 5 or 10

mV increments for a duration of 20-50 ms.[13]

Analysis: Plot the peak inward current against the test potential to generate the I-V curve.

Convert the peak current (I) to conductance (G) using the formula G = I / (V - Vrev), where V

is the test potential and Vrev is the reversal potential for sodium. Normalize the conductance

(G/Gmax) and plot it against the test potential. Fit the data with a Boltzmann function to

determine the half-maximal activation voltage (V1/2) and the slope factor (k).[7]

2. Steady-State Inactivation (Availability):

Holding Potential: -120 mV

Prepulses: Apply a series of 500 ms prepulses ranging from -140 mV to 0 mV in 10 mV

increments.[13]

Test Pulse: Immediately following each prepulse, apply a test pulse to -10 mV or 0 mV for

20-50 ms to elicit the sodium current.[13]

Analysis: Normalize the peak inward current during the test pulse to the maximum current

and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine

the half-maximal inactivation voltage (V1/2) and the slope factor (k).[6]

3. Recovery from Fast Inactivation:
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Holding Potential: -120 mV

Conditioning Pulse: A depolarizing pulse to 0 mV for 25 ms to inactivate the channels.[6]

Recovery Interval: Return the membrane potential to -120 mV for varying durations (from 0

to ~20 ms).[6]

Test Pulse: A second depolarizing pulse to 0 mV for 25 ms to assess the fraction of

recovered channels.[6]

Analysis: Plot the normalized peak current from the test pulse as a function of the recovery

interval duration. Fit the data with a single or double exponential function to determine the

time constant(s) of recovery from inactivation.

Data Analysis
IC50 Determination: To determine the concentration-response curve, apply increasing

concentrations of Phrixotoxin-3 and measure the inhibition of the peak sodium current at a

given test potential. Plot the percentage of inhibition against the logarithm of the toxin

concentration and fit the data with a Hill equation to calculate the IC50 value.

Gating Parameter Analysis: Compare the V1/2 of activation and inactivation, as well as the

time constants of recovery from inactivation, in the absence and presence of Phrixotoxin-3.

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any

observed shifts.
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Caption: Signaling pathway of Phrixotoxin-3 action on voltage-gated sodium channels.
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Caption: Experimental workflow for Phrixotoxin-3 patch clamp electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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